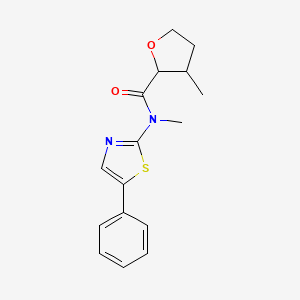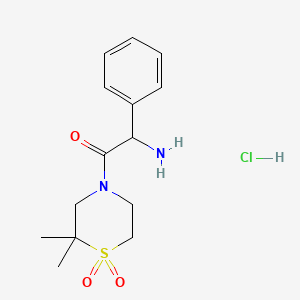
N,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPT is a synthetic analog of the natural compound 3-methylthiopropionaldehyde (MTP), which is produced by marine algae and is responsible for the characteristic odor of marine environments.
Mechanism of Action
The mechanism of action of N,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide is not fully understood, but it is believed to act as a potent attractant for aquatic animals. This compound is thought to stimulate the olfactory receptors of fish and other aquatic species, leading to an increase in feeding behavior and a reduction in stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on aquatic animals. In fish, this compound has been shown to increase the levels of certain digestive enzymes, leading to improved nutrient absorption and utilization. This compound has also been shown to increase the levels of growth hormone and insulin-like growth factor 1 (IGF-1), leading to improved growth rates in fish.
Advantages and Limitations for Lab Experiments
N,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and stored. This compound is also relatively inexpensive compared to other chemical compounds used in scientific research. However, this compound has some limitations as well. It has a strong odor, which can be unpleasant for researchers working with it. Additionally, this compound is not readily soluble in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on N,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide. One area of interest is the potential use of this compound as a tool for studying the olfactory system in aquatic animals. This compound could be used to investigate the neural pathways involved in the detection and processing of chemical signals in fish and other aquatic species. Another area of interest is the potential use of this compound as a tool for improving the efficiency and sustainability of aquaculture and livestock production. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.
Synthesis Methods
N,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide can be synthesized through a multi-step process starting from commercially available chemicals. The first step involves the synthesis of 5-phenyl-1,3-thiazole-2-carboxylic acid, which is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding thiazole ester. The thiazole ester is then reacted with 2-chlorooxalyl chloride to form the oxalyl chloride intermediate, which is finally reacted with N,N-dimethylamine to form this compound.
Scientific Research Applications
N,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in aquaculture, where it has been shown to improve the growth and feed efficiency of various aquatic species. This compound has also been studied for its potential use as a feed additive in livestock, where it has been shown to improve the growth and nutrient utilization of animals.
properties
IUPAC Name |
N,3-dimethyl-N-(5-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-8-9-20-14(11)15(19)18(2)16-17-10-13(21-16)12-6-4-3-5-7-12/h3-7,10-11,14H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUQMLQUEOIKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1C(=O)N(C)C2=NC=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride](/img/structure/B7640640.png)

![6-[4-[(1-Phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640651.png)



![N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7640670.png)
![N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-ylmethyl)-2-(oxan-4-yl)propanamide](/img/structure/B7640683.png)
![N-cyclopropyl-5-fluoro-N-[(4-hydroxy-3-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7640690.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine](/img/structure/B7640698.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-hydroxyphenyl)methyl]-5-methylpyridine-2-carboxamide](/img/structure/B7640700.png)
![N-[2-(cyclopropylmethylsulfanyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7640708.png)
![N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide](/img/structure/B7640727.png)
![2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7640742.png)